molecular formula C21H14FN5O2 B2726208 2-[(3-fluorophenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251670-68-4

2-[(3-fluorophenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Katalognummer: B2726208
CAS-Nummer: 1251670-68-4
Molekulargewicht: 387.374
InChI-Schlüssel: HATZMNGHKHLIOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[(3-fluorophenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one features a triazolo[4,3-a]pyridin-3-one core substituted at the 2-position with a 3-fluorophenylmethyl group and at the 8-position with a 3-phenyl-1,2,4-oxadiazole moiety.

Eigenschaften

IUPAC Name

2-[(3-fluorophenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN5O2/c22-16-9-4-6-14(12-16)13-27-21(28)26-11-5-10-17(19(26)24-27)20-23-18(25-29-20)15-7-2-1-3-8-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATZMNGHKHLIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 2-[(3-fluorophenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolopyridine core, followed by the introduction of the fluorobenzyl and oxadiazole groups. Common reagents used in these reactions include various halogenated compounds, nucleophiles, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

2-[(3-fluorophenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. The incorporation of the oxadiazole moiety in this compound enhances its ability to inhibit cancer cell proliferation. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting cell cycle progression at the G2/M phase. This mechanism is crucial for developing targeted cancer therapies .
  • Case Studies : In vitro studies have demonstrated that this compound can effectively reduce the viability of various cancer cell lines, including breast (MCF-7) and prostate (PC3) cancer cells. For example, one study reported an IC50 value of 5.71 µM against MCF-7 cells, indicating potent anti-breast cancer activity compared to standard treatments .

Antimicrobial Properties

The compound also shows promising antimicrobial activity against a range of pathogens:

  • Broad-Spectrum Activity : It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. This broad-spectrum efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
  • Research Findings : Comparative studies have shown that derivatives of this compound outperform traditional antibiotics in certain cases, suggesting its potential as a lead compound for developing new antimicrobial agents .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key methods include:

  • Cyclocondensation Reactions : These reactions are often employed to construct the oxadiazole and triazole rings effectively.
  • Functional Group Modifications : Altering substituents on the phenyl rings can significantly influence the biological activity of the derivatives. For instance, varying the position and type of substituents can enhance potency or selectivity against specific cancer types or pathogens .

Wirkmechanismus

The mechanism of action of 2-[(3-fluorophenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as cell cycle arrest or apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs of the Triazolo[4,3-a]pyridin-3-one Core

The triazolo[4,3-a]pyridin-3-one scaffold is versatile, with modifications at the 2- and 8-positions significantly altering pharmacological profiles. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name / ID Substituents (Position) Molecular Formula Molecular Weight Key Properties / Applications Evidence Source
Target Compound 2: 3-fluorophenylmethyl; 8: 3-phenyl-1,2,4-oxadiazole C₂₂H₁₅FN₆O₂ ~414.39 (calc.) Hypothesized CNS or antimicrobial activity -
Trazodone (2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3-one) 2: Piperazinylpropyl; 8: Unsubstituted C₁₉H₂₂ClN₅O 371.87 Antidepressant (SARI class); soluble in methanol (25 mg/mL)
8-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one 8: Methoxy C₇H₇N₃O₂ 165.15 pKa = 7.23; moderate basicity
13b (Antimalarial sulfonamide derivative) 2: Benzo[d][1,3]dioxol-5-ylmethyl; 8: Piperidin-1-ylsulfonyl C₂₀H₂₁N₅O₄S 427.47 Antimalarial activity; MP = 160–161°C
6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione 6: Bromo; 8: Fluoro; 3: Thione C₇H₄BrFN₃S 261.10 Sulfur-containing analog; reactivity studies
Key Observations:

Substituent Effects on Activity :

  • The piperazinylpropyl group in Trazodone confers serotonin reuptake inhibition, while the sulfonamide in 13b shifts activity toward antimalarial targets .
  • The target compound’s 3-phenyl-1,2,4-oxadiazole may mimic ester or amide groups, improving stability against enzymatic degradation compared to Trazodone’s piperazine .

Physicochemical Properties: The 8-methoxy analog (MW 165.15) is significantly smaller than the target compound (MW ~414), highlighting the impact of bulky substituents on drug-likeness .

Functional Group Contributions

  • Similar fluorinated groups are common in CNS drugs for improved bioavailability .
  • 1,2,4-Oxadiazole: This heterocycle is a known bioisostere for carboxylic esters, offering metabolic resistance while maintaining hydrogen-bonding capacity. Contrast with thione in , where sulfur may alter redox properties .

Biologische Aktivität

The compound 2-[(3-fluorophenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and its relevance in drug discovery.

Chemical Structure

The molecular structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Fluorophenyl group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Oxadiazole moiety : Known for its diverse biological activities including anticancer and antimicrobial effects.
  • Triazole ring : Often associated with antifungal and anticancer properties.

Anticancer Activity

Research indicates that derivatives containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer potential. They act by targeting various enzymes involved in cancer cell proliferation:

  • Mechanisms of Action :
    • Inhibition of thymidylate synthase , which is crucial for DNA synthesis.
    • Modulation of histone deacetylases (HDACs) leading to altered gene expression profiles that favor apoptosis in cancer cells.

Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 by increasing the expression of pro-apoptotic proteins like p53 and cleaving caspase-3 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The presence of the oxadiazole and triazole rings contributes to its ability to inhibit bacterial growth:

  • In vitro Studies :
    • Exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
    • The compound's structure allows for effective interaction with bacterial enzymes and cell membranes .

Case Studies

  • Study on Anticancer Properties :
    • A study conducted on a series of oxadiazole derivatives demonstrated that modifications in the substituents significantly influenced their cytotoxicity against various cancer cell lines. The most potent derivatives showed IC50 values in the low micromolar range .
  • Antimicrobial Efficacy :
    • A recent evaluation found that derivatives similar to the compound demonstrated MIC values lower than standard antibiotics against resistant strains of bacteria, indicating their potential as alternative therapeutic agents in treating infections .

Data Tables

Activity TypeTarget PathwayObserved EffectReference
AnticancerHDAC inhibitionInduction of apoptosis
AntimicrobialBacterial cell wall synthesisGrowth inhibition
AntitumorThymidylate synthaseReduced proliferation

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.